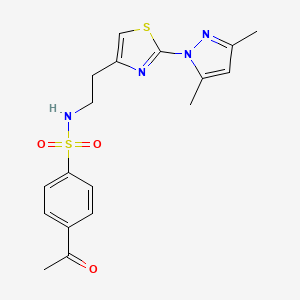

4-acetyl-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

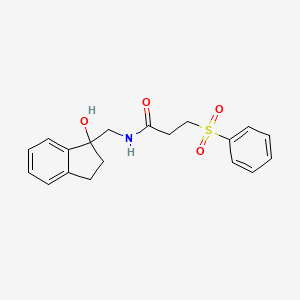

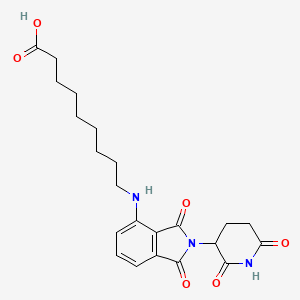

4-acetyl-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer and Antiviral Potential

- Anticancer and Antiviral Activities : A derivative of the chemical compound showed potential as an anti-inflammatory, analgesic, antioxidant, anticancer, and anti-Hepatitis C Virus (HCV) agent. It was found to be non-toxic to liver, kidney, colon, and brain tissues, making it a promising therapeutic agent (Ş. Küçükgüzel et al., 2013).

Antimicrobial Properties

- Antimicrobial Effects : Some derivatives demonstrated significant anti-inflammatory and antimicrobial activities. These compounds were more potent than traditional medications like indomethacin, and they also exhibited lower gastrointestinal toxicity (A. Bekhit et al., 2008).

Application in Drug Design

- Drug Design Insights : The synthesis and biological evaluation of various derivatives showed promise in antitumor activities. The study of these compounds provided valuable insights for drug design, particularly for targeting cancer cells (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Use in Antimicrobial Dyeing and UV Protection

- Textile Applications : A study explored the use of similar compounds in dyeing and UV protection of cotton fabrics, showcasing the versatility of these chemicals beyond conventional biomedical applications (H. Mohamed et al., 2020).

Enzyme Inhibition for Therapeutic Use

- Enzyme Inhibition : These compounds have been found effective in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase, indicating their potential use in treating various diseases associated with these enzymes (C. Yamali et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, which is essential for bacterial cell membrane formation . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for the synthesis of nucleotides in the bacteria . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation. This is achieved through the disruption of essential biochemical processes in the bacteria, namely fatty acid synthesis and folate metabolism .

Propriétés

IUPAC Name |

4-acetyl-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-12-10-13(2)22(21-12)18-20-16(11-26-18)8-9-19-27(24,25)17-6-4-15(5-7-17)14(3)23/h4-7,10-11,19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYCZJZJMKNLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)

![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)